![molecular formula C20H17N3O4S B12446253 N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12446253.png)
N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Méthodes De Préparation
The synthesis of N-(3-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions. Another method involves the cyanoacetylation of amines, which can be carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates . Industrial production methods often involve optimizing these reactions to increase yield and reduce costs.
Analyse Des Réactions Chimiques
N-(3-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antibacterial and anticancer agent . Its ability to inhibit the growth of certain bacterial strains makes it a candidate for developing new antibiotics. Additionally, its anticancer properties are being explored for potential use in chemotherapy .
Mécanisme D'action
The mechanism of action of N-(3-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes involved in bacterial cell wall synthesis, leading to cell death . In cancer cells, it may induce apoptosis by disrupting key signaling pathways .
Comparaison Avec Des Composés Similaires
N-(3-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE can be compared to other furan derivatives and phenoxy acetamide compounds. Similar compounds include N-(furan-2-ylmethyl)-1H-indole-3-carboxamide and various phenoxy acetamide derivatives . What sets this compound apart is its unique combination of a furan ring and a phenoxy acetamide moiety, which contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C20H17N3O4S |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
N-[3-[(2-phenoxyacetyl)carbamothioylamino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17N3O4S/c24-18(13-27-16-8-2-1-3-9-16)23-20(28)22-15-7-4-6-14(12-15)21-19(25)17-10-5-11-26-17/h1-12H,13H2,(H,21,25)(H2,22,23,24,28) |
Clé InChI |
IDSNRDSXMNAUNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-bis(trifluoromethyl)-9H-pyrido[2,3-b]indole](/img/structure/B12446179.png)

![N-[(E)-(4-bromophenyl)methylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B12446193.png)
![N-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12446194.png)
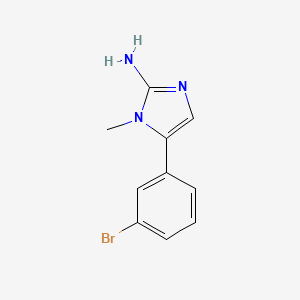
![2-[(Phenylcarbamothioyl)amino]benzamide](/img/structure/B12446207.png)
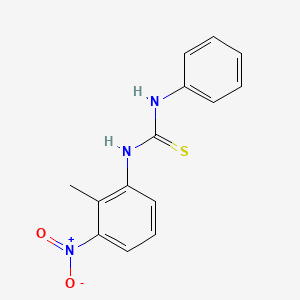
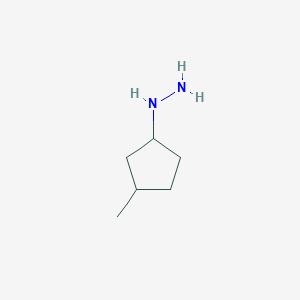
![N-{[4-(acetylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B12446214.png)
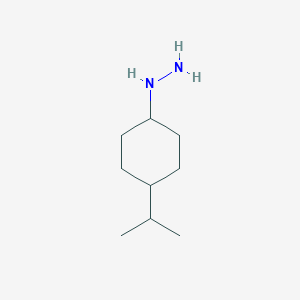
![2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide](/img/structure/B12446221.png)
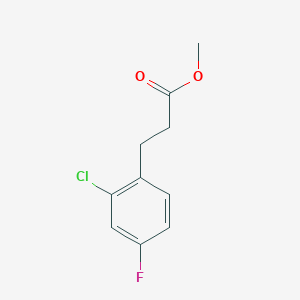

![(6-Chlorobenzo[d]oxazol-2-yl)guanidine](/img/structure/B12446233.png)
